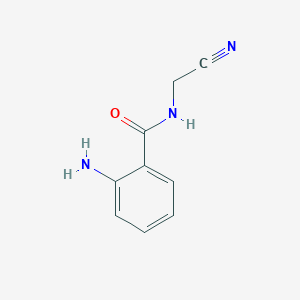

2-amino-N-(cyanomethyl)benzamide

Vue d'ensemble

Description

2-amino-N-(cyanomethyl)benzamide is a benzamide derivative characterized by the presence of a 2-amino group and a cyanomethyl group attached to the amide nitrogen.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-(cyanomethyl)benzamide typically involves the cyanoacetylation of amines. One common method includes the treatment of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions . For example, the direct treatment of amines with methyl cyanoacetate without solvent at room temperature can yield the target compound . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by overnight stirring at room temperature .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general principles of cyanoacetylation and the use of efficient reaction conditions can be applied to scale up the synthesis for industrial purposes .

Analyse Des Réactions Chimiques

Types of Reactions

2-amino-N-(cyanomethyl)benzamide can undergo various chemical reactions, including:

Condensation Reactions: The active hydrogen on the C-2 position of the cyanoacetamide moiety can participate in condensation reactions to form heterocyclic compounds.

Substitution Reactions: The compound can undergo substitution reactions with different reagents to form new derivatives.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include alkyl cyanoacetates, phenacyl bromide, and triethylamine . Reaction conditions often involve refluxing in ethanol or other solvents .

Major Products Formed

The major products formed from the reactions of this compound include various heterocyclic compounds, such as pyrrole derivatives and oxadiazole derivatives .

Applications De Recherche Scientifique

Synthesis of 2-amino-N-(cyanomethyl)benzamide

The synthesis of this compound typically involves the reaction of appropriate benzamides with cyanomethyl derivatives. Various methods have been reported for the synthesis of related compounds, including:

- Cyanation Reactions : Utilizing cyanide sources in the presence of appropriate catalysts to introduce the cyanomethyl group into the benzamide structure .

- Esterification and Hydrolysis : Initial formation of esters followed by hydrolysis can yield the desired amide compounds, facilitating the introduction of the amino and cyano groups .

Research has indicated that this compound exhibits a range of biological activities, making it a candidate for further investigation in pharmacology:

- Antimicrobial Properties : Preliminary studies suggest that derivatives of benzamides, including those with cyanomethyl substitutions, can show significant antimicrobial activity against various pathogens .

- Anticancer Activity : Some analogs have been explored for their potential anticancer effects. The introduction of cyano groups has been associated with enhanced interactions with biological targets, which may lead to improved efficacy against cancer cells .

- Insecticidal and Fungicidal Activities : Compounds similar to this compound have demonstrated larvicidal and fungicidal activities, indicating potential applications in agricultural pest control .

Medicinal Chemistry

The compound's structure allows for modifications that could lead to new therapeutic agents. Its potential roles include:

- Drug Development : As a scaffold for designing new drugs targeting specific diseases, particularly in oncology and infectious diseases.

- Lead Compounds : Serving as a lead compound in the development of novel antimicrobial agents or anticancer drugs.

Agricultural Chemistry

Given its biological activity against pests and pathogens, this compound could be utilized in:

- Pesticide Formulations : Developing new pesticides that are effective against resistant strains of insects or fungi.

- Plant Protection Agents : Enhancing crop yields by protecting plants from harmful microorganisms.

Case Studies

Several studies have documented the synthesis and evaluation of benzamide derivatives:

- A study published by MDPI explored a series of benzamides substituted with various functional groups, demonstrating significant larvicidal activity at low concentrations . The findings suggest that modifications to the benzamide structure can enhance biological activity.

- Another research effort focused on synthesizing novel compounds based on benzothiazole frameworks, which share structural similarities with this compound. These compounds exhibited promising anticancer properties, indicating that further exploration into similar structures may yield beneficial results .

Data Table: Summary of Biological Activities

Mécanisme D'action

The mechanism of action of 2-amino-N-(cyanomethyl)benzamide involves its interaction with molecular targets and pathways in biological systems. The presence of the amino and cyanomethyl groups allows the compound to participate in various biochemical reactions, potentially affecting enzyme activity and cellular processes .

Comparaison Avec Des Composés Similaires

Similar Compounds

N-(cyanomethyl)benzamide: Lacks the 2-amino group, which may affect its reactivity and applications.

2-amino-N-(methyl)benzamide:

Activité Biologique

2-amino-N-(cyanomethyl)benzamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its chemical properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₉H₈N₄O, characterized by an amino group (-NH₂), a cyanomethyl group (-CH₂-C≡N), and a benzamide structure. The compound's structure allows for various chemical reactions, primarily nucleophilic substitutions and cycloadditions, which contribute to its biological activity.

Structural Comparison

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 2-Aminobenzamide | Amino group on benzene | Simple structure; widely studied |

| N-(Cyanomethyl)-2-aminobenzamide | Cyanomethyl substituent | Enhanced reactivity due to nitrile |

| 2-Amino-5-cyanobenzamide | Additional cyano group | Potentially different biological activity |

| 3-Amino-N-(cyanomethyl)benzamide | Different position of amino group | Structural isomer with distinct properties |

The biological activity of this compound is attributed to its ability to interact with various molecular targets within biological systems. The presence of both the amino and cyanomethyl groups enables the compound to participate in biochemical reactions that can influence enzyme activity and cellular processes.

Potential Therapeutic Applications

Research indicates that derivatives of this compound exhibit potential therapeutic properties, particularly in the following areas:

- Antibacterial Activity : Some derivatives have shown effectiveness against bacterial strains.

- Anticancer Properties : Investigations into the compound's ability to inhibit cancer cell proliferation are ongoing.

- Neuroprotective Effects : Studies suggest possible neuroprotective roles, particularly in neurodegenerative diseases.

Case Studies and Research Findings

- Antibacterial Activity Study : A study demonstrated that certain derivatives of this compound exhibited significant antibacterial activity against multiple strains, suggesting its potential as a lead compound for antibiotic development .

- Anticancer Research : In vitro studies indicated that the compound could inhibit the growth of specific cancer cell lines, leading researchers to explore its mechanism of action further. The results showed a dose-dependent response in cell viability assays, indicating promising anticancer properties .

- Neuroprotective Research : Another investigation focused on the neuroprotective effects of the compound in models of neurodegeneration. Results indicated that it could reduce oxidative stress markers and improve neuronal survival rates .

Comparative Analysis with Similar Compounds

The unique structural features of this compound differentiate it from similar compounds, enhancing its reactivity and potential biological applications. For instance, while N-(cyanomethyl)benzamide lacks the amino group, which may limit its biological activity, this compound's dual functionality provides a broader scope for interaction with biological targets .

Propriétés

IUPAC Name |

2-amino-N-(cyanomethyl)benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O/c10-5-6-12-9(13)7-3-1-2-4-8(7)11/h1-4H,6,11H2,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFEBQQHQDGKLTG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NCC#N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.